molecular formula C9H19NO B13471503 2,2-Diethyl-6-methylmorpholine

2,2-Diethyl-6-methylmorpholine

Katalognummer: B13471503
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: WEZDOMUPZCXOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diethyl-6-methylmorpholine is an organic compound belonging to the morpholine family Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-6-methylmorpholine typically involves the reaction of diethylamine with formaldehyde and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the desired morpholine derivative.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Diethyl-6-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various alkyl halides or sulfonates; reactions often require the presence of a base to facilitate nucleophilic attack.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the morpholine ring.

    Substitution: Substituted morpholine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,2-Diethyl-6-methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2-Diethyl-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites on target molecules, influencing their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Morpholine: The parent compound, lacking the ethyl and methyl substitutions, is a simpler structure with different chemical properties.

    2,6-Dimethylmorpholine: Similar in structure but with two methyl groups instead of ethyl and methyl groups.

    2,2-Diethylmorpholine: Contains two ethyl groups but lacks the additional methyl group.

Uniqueness: 2,2-Diethyl-6-methylmorpholine’s unique combination of ethyl and methyl groups imparts distinct chemical properties, such as altered reactivity and solubility, making it suitable for specific applications where other morpholine derivatives may not be as effective.

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

2,2-diethyl-6-methylmorpholine

InChI

InChI=1S/C9H19NO/c1-4-9(5-2)7-10-6-8(3)11-9/h8,10H,4-7H2,1-3H3

InChI-Schlüssel

WEZDOMUPZCXOIO-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CNCC(O1)C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.